molecular formula C7H15NO2 B15318260 2-(Aminomethyl)-3-methylpentanoic acid

2-(Aminomethyl)-3-methylpentanoic acid

Cat. No.: B15318260
M. Wt: 145.20 g/mol
InChI Key: PDDFPPMNIGRSPN-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methylpentanoic acid is an organic compound with a branched structure It is a derivative of pentanoic acid, where an aminomethyl group is attached to the second carbon and a methyl group is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylpentanoic acid with formaldehyde and ammonia, followed by hydrogenation. This method typically requires a catalyst such as palladium on carbon and is conducted under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for purification and isolation of the final product, such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products

    Oxidation: Formation of 2-(Nitromethyl)-3-methylpentanoic acid.

    Reduction: Formation of 2-(Aminomethyl)-3-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Aminomethyl)-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This can lead to changes in metabolic pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pentanoic acid
  • 3-Methylpentanoic acid
  • 2-(Methylamino)pentanoic acid

Uniqueness

2-(Aminomethyl)-3-methylpentanoic acid is unique due to the presence of both an aminomethyl group and a methyl group on the pentanoic acid backbone. This structural feature allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. Additionally, its specific arrangement of functional groups can lead to distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(aminomethyl)-3-methylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

PDDFPPMNIGRSPN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN)C(=O)O

Origin of Product

United States

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